10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
Description
10-(2-Methylphenyl)-4-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene is a nitrogen-rich tricyclic compound characterized by a fused heterocyclic core. Its structure comprises a dodeca-pentaene framework with six nitrogen atoms distributed across three fused rings. The substituents—a 2-methylphenyl group at position 10 and a phenyl group at position 4—introduce steric and electronic modifications that influence its physicochemical and biological properties.
Properties
IUPAC Name |
10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6/c1-13-7-5-6-10-16(13)25-18-15(11-21-25)19-22-17(23-24(19)12-20-18)14-8-3-2-4-9-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHVCLZWJXXBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- Chemical Formula : C22H22N6
- Molecular Weight : 382.45 g/mol
Structural Characteristics
The structure features multiple nitrogen atoms within a tricyclic framework, which may influence its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to 10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : A study demonstrated that derivatives of hexaazatriphenylene showed cytotoxic effects against various cancer cell lines, suggesting that modifications in the structure could enhance their efficacy.
Antimicrobial Activity
There is evidence supporting the antimicrobial properties of similar azatricyclo compounds:
- Effectiveness : The compound has been tested against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies revealed that certain derivatives exhibited substantial inhibition of bacterial growth.
Neuroprotective Effects
Some studies have suggested that compounds in this class may offer neuroprotective benefits:
- Mechanism : Potential mechanisms include the reduction of oxidative stress and modulation of neuroinflammatory responses.
- Preliminary Findings : Animal models have shown promise in using these compounds to mitigate symptoms associated with neurodegenerative diseases.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Neuroprotective | Reduces oxidative stress |
Research Findings
- Anticancer Studies : In a recent study published in a peer-reviewed journal, derivatives similar to the target compound were shown to inhibit tumor growth in xenograft models.
- Microbiological Assays : Various assays demonstrated the efficacy of these compounds against resistant bacterial strains, indicating their potential as new antimicrobial agents.
- Neuroprotection Trials : Preliminary animal studies indicated a significant reduction in neurodegeneration markers when treated with related compounds.
Comparison with Similar Compounds
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene
4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol
- Key Differences: Heteroatom composition: Replaces one nitrogen with sulfur (10-thia), altering electronic properties and hydrogen-bonding capacity. Substituent at position 4: Phenol group introduces hydrogen-bond donor/acceptor functionality absent in the target compound.
- Implications: Sulfur’s larger atomic radius may distort ring planarity, while the phenol group could enhance binding to polar biological targets .
4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene
- Key Differences :
- Simplified core: A smaller trideca-tetraene system with five nitrogen atoms.
- Substituent at position 4: Methyl group instead of phenyl, reducing steric hindrance and aromatic interactions.
- Applications :
Physicochemical and Spectral Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
